Bromosporine

Descripción general

Descripción

La bromosporina es un potente inhibidor de amplio espectro de los bromodominios, que son módulos de interacción de proteínas que reconocen las lisinas acetiladas en las histonas y los factores de transcripcion. Los bromodominios juegan un papel crucial en la regulación de la expresión génica y la biología de la cromatina. La bromosporina se ha convertido en una herramienta valiosa en la investigación científica debido a su capacidad para inhibir múltiples proteínas que contienen bromodominios, incluidas BRD2, BRD3, BRD4 y BRDT .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La bromosporina se sintetiza a través de una serie de reacciones químicas que involucran la introducción de átomos de bromo en la estructura molecular. La ruta sintética generalmente implica el uso de agentes bromantes como el bromo o la N-bromosuccinimida (NBS) en condiciones controladas. Las condiciones de reacción, incluida la temperatura, el solvente y el tiempo de reacción, se optimizan para lograr un alto rendimiento y pureza del producto final .

Métodos de producción industrial

La producción industrial de bromosporina implica escalar la ruta sintética para producir grandes cantidades del compuesto. Este proceso requiere una optimización cuidadosa de las condiciones de reacción para garantizar una calidad y un rendimiento consistentes. El uso de técnicas avanzadas de purificación, como la cromatografía, es esencial para obtener bromosporina con alta pureza adecuada para aplicaciones de investigación e industriales .

Análisis De Reacciones Químicas

Tipos de reacciones

La bromosporina experimenta varias reacciones químicas, que incluyen:

Oxidación: La bromosporina se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno, permanganato de potasio; típicamente se llevan a cabo en solventes acuosos u orgánicos a temperaturas controladas.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio; las reacciones generalmente se realizan en solventes anhidros bajo atmósfera inerte.

Productos principales formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de bromosporina puede producir quinonas bromadas, mientras que la reducción puede producir alcoholes o aminas bromadas. Las reacciones de sustitución pueden dar como resultado la formación de varios derivados de bromosporina con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

Inhibition of Bromodomains

Bromosporine has been identified as a highly effective inhibitor of various bromodomains, particularly those in the bromodomain and extraterminal domain (BET) family. The compound exhibits low nanomolar to low micromolar binding affinities, making it suitable for probing bromodomain functions in cellular contexts.

Key Inhibition Data:

| Bromodomain Target | IC50 (μM) |

|---|---|

| BRD2 | 0.41 |

| BRD4 | 0.29 |

| BRD9 | 0.122 |

| CECR2 | 0.017 |

These values indicate that this compound is particularly effective against CECR2, suggesting its potential utility in studies focusing on this specific bromodomain .

Reactivation of Latent HIV-1

One of the most significant applications of this compound is its ability to reactivate latent HIV-1 in various latency models. This property is critical for developing strategies aimed at eradicating HIV from infected individuals.

Case Study: HIV-1 Reactivation

In a study examining the effects of this compound on HIV latency models, it was found that treatment with this compound led to an increase in CDK9 T-loop phosphorylation, which is essential for the transcriptional activation of latent HIV-1. The compound was shown to induce full-length transcripts in resting CD4+ T cells from individuals undergoing suppressive antiretroviral therapy without causing significant cytotoxicity .

Role in Cancer Research

This compound's ability to target multiple bromodomains makes it a valuable tool in cancer research, particularly concerning leukemia and other malignancies where BET proteins play a crucial role.

Case Study: Leukemia Research

Research demonstrated that this compound could identify BET proteins as master regulators of transcriptional responses in leukemia cells. By using this compound as a chemical probe, scientists were able to elucidate the complex interactions between bromodomains and transcriptional regulation, paving the way for potential therapeutic interventions targeting these pathways .

Epigenetic Studies

This compound serves as a chemical probe in epigenetic research, allowing scientists to explore the roles of bromodomains in various biological processes and disease states.

Applications in Epigenetics:

- Cellular Process Evaluation: this compound has been utilized to study the crosstalk between histone acetylation and metabolic pathways, such as glycolysis, revealing vulnerabilities in cancer cell lines under specific conditions .

- Chemical Probe Development: The compound has facilitated the development of new probes for investigating the physiological roles of bromodomain proteins .

Mecanismo De Acción

La bromosporina ejerce sus efectos uniéndose al sitio de unión acetil-lisina de los bromodominios, inhibiendo así su interacción con las histonas acetiladas y los factores de transcripcion. Esta inhibición interrumpe la regulación de la expresión génica y la estructura de la cromatina, lo que lleva a cambios en los procesos celulares. La bromosporina se dirige a múltiples proteínas que contienen bromodominios, incluidas BRD2, BRD3, BRD4 y BRDT, que están involucradas en varias vías biológicas .

Comparación Con Compuestos Similares

Compuestos similares

JQ1: Un inhibidor selectivo de BRD4 con propiedades de unión a bromodominios similares.

I-BET762: Otro inhibidor de bromodominios que se dirige a BRD2, BRD3 y BRD4.

Singularidad de la bromosporina

La bromosporina es única debido a su inhibición de amplio espectro de múltiples proteínas que contienen bromodominios, lo que la convierte en una herramienta valiosa para estudiar los diversos roles de los bromodominios en la regulación génica y las enfermedades. Su capacidad para reactivar el VIH-1 latente y las posibles aplicaciones terapéuticas en el cáncer y las enfermedades inflamatorias resaltan aún más su importancia en la investigación científica .

Actividad Biológica

Bromosporine (BSP) is a synthetic compound recognized for its broad-spectrum inhibition of bromodomains (BRDs), which are protein domains that recognize acetylated lysine residues and play crucial roles in chromatin dynamics and gene regulation. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various BRDs, and implications for cancer therapy.

Overview of Bromodomains

Bromodomains are 110 amino acid motifs that are integral to the recognition of acetylated lysines on histones and non-histone proteins. They are involved in recruiting chromatin-modifying enzymes, influencing processes such as transcription, cell proliferation, differentiation, and various disease states, including cancer and inflammatory diseases . The ability of bromodomains to modulate gene expression makes them significant targets for therapeutic intervention.

This compound functions as a promiscuous inhibitor of BRDs, exhibiting nanomolar affinity for several members of the BRD family. It disrupts the interaction between BRDs and acetylated chromatin, leading to alterations in gene expression profiles. Notably, it has been shown to accelerate fluorescence recovery after photobleaching (FRAP) for BRD4 and CREBBP at a concentration of 1 μM, indicating its effectiveness in cellular contexts .

Efficacy Against Specific BRDs

This compound has demonstrated varying degrees of inhibitory potency against different BRDs, as summarized in the following table:

| Bromodomain | IC50 (μM) |

|---|---|

| BRD2 | 0.41 |

| BRD4 | 0.29 |

| BRD9 | 0.122 |

| CECR2 | 0.017 |

| BAZ2A | 9.36 |

| BRPF3 | 48.11 |

| FALZ | 5.655 |

| TIF-1α | 12.38 |

These values indicate that this compound is particularly potent against BRD9 and CECR2 while displaying less efficacy against other bromodomains like BRPF3 .

Case Studies and Research Findings

- Leukemia Cell Lines : In a study evaluating the effects of this compound on leukemic cell lines, it was found to exhibit strong antiproliferative activity comparable to selective BET inhibitors like JQ1. Genome-wide transcriptional analysis revealed a distinct BET inhibitor signature following short-term exposure to this compound, underscoring its potential as a therapeutic agent in leukemia .

- Transcriptional Modulation : The compound's ability to modulate transcription was investigated using Illumina microarrays, which indicated that while it effectively inhibited BET proteins, it had minimal impact on other non-BET BRDs. This specificity highlights the role of BET proteins as master regulators in the transcriptional response within leukemic contexts .

- Structural Insights : High-resolution crystal structures have confirmed that this compound engages its target BRDs through a conserved binding mode within the acetyl-lysine binding cavity. This structural understanding aids in the design of more selective inhibitors targeting specific bromodomains .

Propiedades

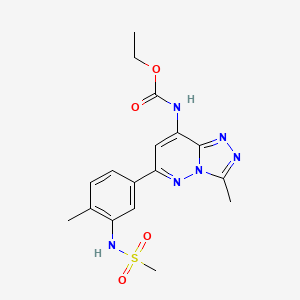

IUPAC Name |

ethyl N-[6-[3-(methanesulfonamido)-4-methylphenyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O4S/c1-5-27-17(24)18-15-9-14(21-23-11(3)19-20-16(15)23)12-7-6-10(2)13(8-12)22-28(4,25)26/h6-9,22H,5H2,1-4H3,(H,18,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBRROMMFMPJAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=NN2C1=NN=C2C)C3=CC(=C(C=C3)C)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: Bromosporine binds to bromodomains, which are protein interaction modules recognizing acetylated lysine residues. While it exhibits broad bromodomain binding affinity, studies have shown its primary cellular effects stem from targeting the BET (bromodomain and extra-terminal) family of proteins, particularly BRD4 [, , ]. This binding disrupts the interaction of BET proteins with acetylated histones, ultimately leading to transcriptional downregulation of key genes involved in cell proliferation and survival, including MYC [, ]. This often translates to decreased cell proliferation, induction of apoptosis, and cell cycle arrest in various cancer models [, , ].

ANone: While the provided abstracts do not detail the molecular formula, weight, or spectroscopic data for this compound, several entries in the provided list link to crystal structures of this compound in complex with various bromodomains [12-20]. These structures provide valuable insights into the binding mode of this compound and can be used for further computational studies.

ANone: The provided research papers focus on the biological activity and molecular mechanisms of this compound. Information regarding its material compatibility and stability under different conditions is not included in these studies.

ANone: this compound is typically characterized as a bromodomain inhibitor, meaning it binds to bromodomains and disrupts their function rather than acting as a catalyst in a chemical reaction. Therefore, information regarding catalytic properties, reaction mechanisms, or selectivity for specific chemical reactions is not provided in the given research papers.

A: One study employed computational simulations to study the binding characteristics of this compound-based bivalent ligands []. This approach helped determine apparent affinities, dissociation microconstants, and other microscopic details for various protein-ligand complexes, providing a deeper understanding of multivalent interactions.

A: The provided research primarily focuses on this compound as a single chemical entity. While one study investigates bivalent this compound-based ligands [], information about specific structure-activity relationships stemming from modifying the this compound scaffold itself is not included.

ANone: The research papers primarily focus on the biological activity and therapeutic potential of this compound. Details regarding its stability under various conditions, formulation strategies to improve stability, solubility, or bioavailability are not provided.

ANone: The provided research articles concentrate on the biological aspects of this compound, and therefore do not delve into SHE regulations, risk minimization, or responsible practices associated with its handling or disposal.

ANone: While the provided research highlights the in vitro and in vivo effects of this compound, detailed information regarding its absorption, distribution, metabolism, and excretion (ADME) is not included.

ANone: this compound demonstrates significant in vitro and in vivo efficacy in various models:

- HIV Latency: It reactivates latent HIV-1 in latently infected cells, showing synergistic effects with prostratin or TNF-α [].

- Colorectal Cancer: It exhibits anti-proliferative effects and synergizes with 5-FU in colorectal cancer cells [].

- Melanoma: this compound shows promise in treating distinct molecular subtypes of melanoma, overcoming treatment resistance in some cases [, ].

- Acute Myeloid Leukemia (AML): It impairs the clonogenic activity of various leukemic cell lines and reduces leukemia-initiating potential in vivo [].

- Breast Cancer: It inhibits cell proliferation, induces apoptosis, and suppresses tumor growth in xenograft models of triple-negative and ER-positive breast cancer [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.